molecular formula C9H11NO4 B13955771 1-Methoxy-3-(methoxymethyl)-2-nitrobenzene CAS No. 538316-04-0

1-Methoxy-3-(methoxymethyl)-2-nitrobenzene

Cat. No.: B13955771
CAS No.: 538316-04-0
M. Wt: 197.19 g/mol
InChI Key: PLZLYJZRLSPOOM-UHFFFAOYSA-N
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Description

1-Methoxy-3-(methoxymethyl)-2-nitrobenzene is an organic compound with the molecular formula C9H11NO4 It is a derivative of nitrobenzene, characterized by the presence of methoxy and methoxymethyl groups attached to the benzene ring

Preparation Methods

The synthesis of 1-Methoxy-3-(methoxymethyl)-2-nitrobenzene typically involves nitration of methoxy-substituted benzene derivatives. One common method includes the nitration of 1-methoxy-3-(methoxymethyl)benzene using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction proceeds as follows:

C9H12O2+HNO3C9H11NO4+H2O\text{C}_9\text{H}_{12}\text{O}_2 + \text{HNO}_3 \rightarrow \text{C}_9\text{H}_{11}\text{NO}_4 + \text{H}_2\text{O} C9​H12​O2​+HNO3​→C9​H11​NO4​+H2​O

Industrial production methods may involve continuous flow reactors to ensure better control over reaction conditions and yield.

Chemical Reactions Analysis

1-Methoxy-3-(methoxymethyl)-2-nitrobenzene undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.

    Substitution: The methoxy and methoxymethyl groups can participate in nucleophilic substitution reactions. For example, the methoxy group can be replaced by other nucleophiles under basic conditions.

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxymethyl group, leading to the formation of aldehydes or carboxylic acids.

Common reagents used in these reactions include hydrogen gas, palladium catalysts, tin(II) chloride, and various nucleophiles.

Scientific Research Applications

1-Methoxy-3-(methoxymethyl)-2-nitrobenzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various functional group transformations.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving nitroaromatic compounds.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals, particularly those involving nitroaromatic scaffolds.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-Methoxy-3-(methoxymethyl)-2-nitrobenzene largely depends on the specific reactions it undergoes. For instance, in reduction reactions, the nitro group is reduced to an amino group through a series of electron transfer steps. The molecular targets and pathways involved include interactions with reducing agents and catalysts that facilitate these transformations.

Comparison with Similar Compounds

1-Methoxy-3-(methoxymethyl)-2-nitrobenzene can be compared with other nitrobenzene derivatives such as:

    1-Methoxy-4-nitrobenzene: Lacks the methoxymethyl group, leading to different reactivity and applications.

    2-Methoxy-5-nitrobenzaldehyde: Contains an aldehyde group, which significantly alters its chemical behavior and applications.

    3-Methoxy-2-nitrobenzyl alcohol: The presence of an alcohol group provides different functional group transformation possibilities.

The uniqueness of this compound lies in its combination of methoxy, methoxymethyl, and nitro groups, which provide a versatile platform for various chemical reactions and applications.

Properties

CAS No.

538316-04-0

Molecular Formula

C9H11NO4

Molecular Weight

197.19 g/mol

IUPAC Name

1-methoxy-3-(methoxymethyl)-2-nitrobenzene

InChI

InChI=1S/C9H11NO4/c1-13-6-7-4-3-5-8(14-2)9(7)10(11)12/h3-5H,6H2,1-2H3

InChI Key

PLZLYJZRLSPOOM-UHFFFAOYSA-N

Canonical SMILES

COCC1=C(C(=CC=C1)OC)[N+](=O)[O-]

Origin of Product

United States

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